molecular formula C4H6N4O2 B13951249 4-Imidazolidinone, 5-hydroxyimino-2-imino-1-methyl- CAS No. 34356-73-5

4-Imidazolidinone, 5-hydroxyimino-2-imino-1-methyl-

Cat. No.: B13951249
CAS No.: 34356-73-5
M. Wt: 142.12 g/mol
InChI Key: PODSEHFCJNILGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of creatinine with hydroxylamine, which leads to the formation of the oxime derivative . The reaction conditions often require a mildly acidic or neutral pH to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-4-one derivatives, while reduction can produce amine-substituted imidazolidines .

Scientific Research Applications

1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

34356-73-5

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

2-amino-1-methyl-5-nitrosoimidazol-4-ol

InChI

InChI=1S/C4H6N4O2/c1-8-2(7-10)3(9)6-4(8)5/h9H,1H3,(H2,5,6)

InChI Key

PODSEHFCJNILGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1N)O)N=O

Origin of Product

United States

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